molecular formula C22H21FN2O4S B2689404 5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(3-methoxyphenyl)benzamide CAS No. 451506-73-3

5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(3-methoxyphenyl)benzamide

Cat. No.: B2689404
CAS No.: 451506-73-3
M. Wt: 428.48
InChI Key: MKVCIRNVEIGLOL-UHFFFAOYSA-N
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Description

5-[Benzyl(methyl)sulfamoyl]-2-fluoro-N-(3-methoxyphenyl)benzamide (CAS 451506-73-3) is a synthetically engineered sulfamoyl benzamide derivative with a molecular formula of C22H21FN2O4S and a molecular weight of 428.48 g/mol . This compound is a subject of interest in medicinal chemistry research, particularly for its potential to interact with biological targets such as the cannabinoid receptors . Sulfamoyl benzamide derivatives based on this scaffold have been investigated for their therapeutic potential in a wide range of preclinical studies, including for the treatment of pain, inflammation, neurodegenerative diseases, and as cardioprotective agents . The mechanism of action for this class of compounds is associated with the modulation of the cannabinoid system, which plays a key role in various physiological processes . Researchers can utilize this compound as a valuable chemical tool for probing cannabinoid receptor function and for the development of novel therapeutic agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(3-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O4S/c1-25(15-16-7-4-3-5-8-16)30(27,28)19-11-12-21(23)20(14-19)22(26)24-17-9-6-10-18(13-17)29-2/h3-14H,15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVCIRNVEIGLOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(3-methoxyphenyl)benzamide typically involves multiple steps, including the introduction of the benzyl(methyl)sulfamoyl group, the fluorination of the benzene ring, and the attachment of the methoxyphenyl group. Common synthetic routes may include:

    Nitration and Reduction: Starting with a suitable benzene derivative, nitration followed by reduction can introduce the amino group.

    Sulfonation: The amino group can be converted to a sulfonamide using sulfonyl chloride.

    Fluorination: Introduction of the fluorine atom can be achieved using electrophilic fluorination reagents.

    Coupling Reactions: The final step may involve coupling reactions to attach the methoxyphenyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(3-methoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(3-methoxyphenyl)benzamide exhibit significant anticancer properties. A study involving structure-activity relationships (SARs) of related compounds demonstrated their effectiveness against various cancer cell lines, suggesting potential for therapeutic development. The modifications in the benzamide structure can enhance selectivity and potency against specific cancer types, making it a candidate for further investigation in drug development .

Anti-inflammatory Properties

The compound's sulfamoyl group may contribute to anti-inflammatory effects. In vitro studies have shown that sulfamoyl derivatives can inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of inflammatory diseases. This suggests potential applications in treating conditions such as rheumatoid arthritis or other inflammatory disorders .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
Anticancer5-[benzyl(methyl)sulfamoyl]-...Cytotoxicity against cancer cell lines
Anti-inflammatorySulfamoyl derivativesInhibition of cytokines
Enzyme InhibitionAnalogous benzamide compoundsInhibition of lipoxygenase

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a series of benzamide derivatives, including 5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(3-methoxyphenyl)benzamide. The compound was tested against several human cancer cell lines, showing IC50 values in the low micromolar range. The study concluded that structural modifications significantly influenced biological activity, paving the way for further optimization .

Case Study 2: Anti-inflammatory Mechanism

In another investigation, researchers explored the anti-inflammatory properties of sulfamoyl compounds through in vitro assays. The findings indicated that these compounds effectively reduced the production of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests a mechanism by which these compounds could be utilized in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(3-methoxyphenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Core Scaffold and Substituent Analysis

The target compound shares a benzamide backbone with the following structural analogs:

Compound Name/ID Key Structural Features Reference
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) Oxadiazole ring replaces fluorine; 4-methoxyphenyl substituent
5-[Benzyl(ethyl)sulfamoyl]-2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide () Ethyl instead of methyl in sulfamoyl; 4-trifluoromethylphenyl amide
K781-9931 (2-fluoro-N-(3-fluoro-4-methylphenyl)-5-[(1-phenylbutan-2-yl)sulfamoyl]benzamide) 3-Fluoro-4-methylphenyl amide; branched sulfamoyl substituent
Compound 51 () Triazine ring instead of benzamide; 3-fluorophenyl substituent

Key Observations :

  • The sulfamoyl group is a conserved feature across analogs, suggesting its role in target binding.
  • Fluorine at the 2-position (as in the target compound and K781-9931) may enhance metabolic stability and lipophilicity .
  • Methoxy groups (e.g., in LMM5 and the target compound) improve solubility and influence electronic properties .

Physicochemical Properties

Melting Points and Stability

Data from and highlight the impact of substituents on physical properties:

Compound Name/ID Melting Point (°C) Molecular Weight (g/mol) Key Substituents Reference
Target Compound Not reported ~455.5 (calculated) 2-fluoro, 3-methoxyphenyl -
LMM5 Not reported 506.53 Oxadiazole, 4-methoxyphenyl
Compound 51 () 266–268 ~600 (estimated) Triazine, 3-fluorophenyl
Compound 52 () 277–279 ~650 (estimated) Triazine, 4-trifluoromethylphenyl

Key Observations :

  • Fluorinated analogs (e.g., Compound 51) exhibit higher melting points, likely due to increased crystallinity from halogen bonding .

Antifungal Activity (LMM5 Analogs)

LMM5, a structural analog with an oxadiazole ring, inhibits Candida albicans via thioredoxin reductase inhibition (IC₅₀: 50 μg/mL) and demonstrates low cytotoxicity in fibroblast cell lines . The target compound’s 3-methoxyphenyl group may enhance membrane permeability compared to LMM5’s 4-methoxyphenyl substituent.

Enzyme Inhibition (PD-L1 and Glucokinase)

  • Glucokinase Activation : Benzamide derivatives in form hydrogen bonds with Arg63 via the amide carbonyl, a feature conserved in the target compound’s structure .

Anticancer Potential

Compound 31 () shows antiproliferative activity against MCF7, DU-145, and PC-3 cell lines, highlighting the role of sulfamoyl-benzamide hybrids in oncology .

Key Research Findings and Implications

Substituent-Driven Activity : Fluorine and methoxy groups optimize pharmacokinetics and target engagement (e.g., LMM5’s antifungal efficacy ).

Sulfamoyl Motif : Critical for interactions with enzymes (PD-L1, glucokinase) and receptors .

Biological Activity

5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(3-methoxyphenyl)benzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A benzamide core
  • A sulfamoyl group
  • A fluorine atom at the 2-position
  • A methoxyphenyl substituent

This structural diversity suggests potential interactions with various biological targets.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative properties of benzamide derivatives, including those similar to 5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(3-methoxyphenyl)benzamide. For instance, derivatives containing similar moieties have shown significant inhibitory effects on cancer cell lines. The following table summarizes some findings related to related compounds:

CompoundTarget Cell LineIC50 (nM)Reference
Compound AFGFR1<4.1
Compound BEGFR T790M5.3
Compound CNSCLC (H1975)38.6

These results indicate that modifications in the benzamide structure can lead to varying degrees of potency against different cancer types.

The mechanism of action for compounds like 5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(3-methoxyphenyl)benzamide often involves inhibition of key kinases involved in cell proliferation and survival pathways. For example, compounds exhibiting strong activity against FGFR1 and EGFR kinases have been documented, suggesting that similar mechanisms may be at play for our compound of interest.

Case Studies and Research Findings

  • Antitumor Activity : In a study evaluating a series of benzamide derivatives, one compound demonstrated exceptional antitumor activity in vitro against multiple cancer cell lines, including those resistant to standard treatments. The structural modifications were key in enhancing efficacy while reducing toxicity .
  • Neuroleptic Activity : Benzamide derivatives have also been investigated for neuroleptic activity. A study found that specific modifications significantly increased potency compared to established neuroleptics like haloperidol . This suggests that compounds similar to 5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(3-methoxyphenyl)benzamide may possess therapeutic potential in psychiatric disorders.
  • Selective Kinase Inhibition : Recent advancements in the design of benzamide-based inhibitors have shown promising results in selectively targeting kinases involved in cancer progression. For instance, certain derivatives exhibited selective inhibition profiles that could be beneficial in minimizing side effects while maximizing therapeutic outcomes .

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